molecular formula C16H24N6S B6437962 N-ethyl-6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548976-62-9

N-ethyl-6-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6437962
CAS No.: 2548976-62-9
M. Wt: 332.5 g/mol
InChI Key: YCQXTQMEHOWPSK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a thiazole ring, a piperazine ring, and a pyrimidine ring . These functional groups could potentially give the compound a wide range of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired final structure and the available starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the thiazole ring might be reactive towards electrophiles, while the piperazine ring might be able to act as a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined using various experimental techniques .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. Standard safety tests would include assessing its toxicity in cells and animals .

Future Directions

Future research on the compound could involve further studying its synthesis, properties, and potential applications. If the compound shows promising biological activity, it could be developed into a drug or other therapeutic agent .

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6S/c1-4-17-15-9-12(2)18-16(20-15)22-7-5-21(6-8-22)10-14-11-23-13(3)19-14/h9,11H,4-8,10H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQXTQMEHOWPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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